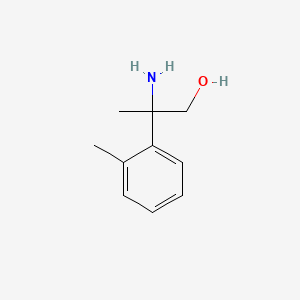
2-Amino-2-(o-tolyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of propanol, featuring an amino group and a tolyl group attached to the second carbon atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Amino-2-(o-Tolyl)propan-1-ol erfolgt typischerweise durch die Reaktion von o-Toluidin mit Aceton in Gegenwart eines Reduktionsmittels. Die Reaktion verläuft über die Bildung eines Imin-Zwischenprodukts, das anschließend zum gewünschten Produkt reduziert wird. Häufig verwendete Reduktionsmittel in diesem Verfahren sind Natriumborhydrid und Lithiumaluminiumhydrid .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen erhöht die Effizienz und Skalierbarkeit des Produktionsprozesses .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Amino-2-(o-Tolyl)propan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen weiter modifizieren.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Halogenierungsmittel und Alkylierungsmittel werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während Substitutionsreaktionen eine breite Palette von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(o-Tolyl)propan-1-ol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese verschiedener organischer Verbindungen und Zwischenprodukte.
Biologie: Die Verbindung wird verwendet, um Enzymmechanismen und Proteininteraktionen zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Aminogruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Molekülen eingehen und deren Struktur und Funktion beeinflussen. Die Verbindung kann auch an Redoxreaktionen teilnehmen und zelluläre Prozesse und Signalwege beeinflussen .
Ähnliche Verbindungen:
2-Amino-2-methyl-1-propanol: Diese Verbindung hat eine ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Tolylgruppe.
1-Aminopropan-2-ol: Eine weitere verwandte Verbindung mit einer Aminogruppe und einer Hydroxylgruppe an benachbarten Kohlenstoffatomen.
Eindeutigkeit: this compound ist aufgrund des Vorhandenseins der Tolylgruppe einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(o-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methyl-1-propanol: This compound shares a similar structure but with a methyl group instead of a tolyl group.
1-Aminopropan-2-ol: Another related compound with an amino group and a hydroxyl group on adjacent carbon atoms.
Uniqueness: 2-Amino-2-(o-tolyl)propan-1-ol is unique due to the presence of the tolyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-amino-2-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3 |
InChI-Schlüssel |
TXLKITWZHFGHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)



![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)



![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)



